molecular formula C20H14Br2N2 B11048799 4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline

4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline

Cat. No. B11048799
M. Wt: 442.1 g/mol
InChI Key: YZMUYKYGGZVXSN-UHFFFAOYSA-N
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Description

4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline is a complex organic compound characterized by the presence of bromine atoms and an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline typically involves multi-step organic reactions. One common method includes:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of ortho-substituted benzylamines.

    Coupling Reactions: The final step often involves coupling the brominated isoindoline with aniline derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine sites, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amines, alcohols

    Substitution: Azides, thiols

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atoms make it a versatile intermediate for various coupling reactions.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, which could lead to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the isoindoline structure allow it to form strong interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline
  • 4-bromo-N-(4-bromophenyl)-N-(4-(octyloxy)phenyl)aniline

Uniqueness

Compared to similar compounds, 4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline is unique due to its isoindoline core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

properties

Molecular Formula

C20H14Br2N2

Molecular Weight

442.1 g/mol

IUPAC Name

N,2-bis(4-bromophenyl)-3H-isoindol-1-imine

InChI

InChI=1S/C20H14Br2N2/c21-15-5-9-17(10-6-15)23-20-19-4-2-1-3-14(19)13-24(20)18-11-7-16(22)8-12-18/h1-12H,13H2

InChI Key

YZMUYKYGGZVXSN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=C(C=C3)Br)N1C4=CC=C(C=C4)Br

Origin of Product

United States

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